molecular formula C13H11NO2S B6389358 3-(4-Methylthiophenyl)isonicotinic acid CAS No. 1261896-97-2

3-(4-Methylthiophenyl)isonicotinic acid

Cat. No.: B6389358
CAS No.: 1261896-97-2
M. Wt: 245.30 g/mol
InChI Key: OWOVFTWBYMEZQD-UHFFFAOYSA-N
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Description

3-(4-Methylthiophenyl)isonicotinic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group at the 4-position and a phenyl ring substituted with a methylthio group at the 4-position

Scientific Research Applications

3-(4-Methylthiophenyl)isonicotinic acid has several applications in scientific research:

Safety and Hazards

The safety data sheet for a similar compound, 3-[(4-methylphenyl)thio]propionic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, contact with skin and eyes, and to use only in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylthiophenyl)isonicotinic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 4-(Methylthio)phenylboronic acid and 4-bromopyridine-3-carboxylic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and catalysts.

Types of Reactions:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methylthio group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    Isonicotinic Acid: A derivative of pyridine with a carboxylic acid group at the 4-position.

    4-(Methylthio)phenylboronic Acid: A boronic acid derivative with a methylthio group on the phenyl ring.

    Isoniazid: A hydrazide derivative of isonicotinic acid used as an anti-tuberculosis drug.

Uniqueness: 3-(4-Methylthiophenyl)isonicotinic acid is unique due to the presence of both the methylthio and isonicotinic acid moieties, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable scaffold for the development of new chemical entities .

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c1-17-10-4-2-9(3-5-10)12-8-14-7-6-11(12)13(15)16/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOVFTWBYMEZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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